molecular formula C20H21N3O B1614174 4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-46-0

4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1614174
CAS No.: 898788-46-0
M. Wt: 319.4 g/mol
InChI Key: JAPJZJKVZCTOED-UHFFFAOYSA-N
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Description

4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol . It is known for its unique structure, which includes a cyano group, a piperazine ring, and a benzophenone core. This compound is used in various scientific research applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-cyanobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzophenone derivatives, while reduction can produce amine-substituted benzophenones .

Scientific Research Applications

4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The cyano group and piperazine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The benzophenone core can also participate in photochemical reactions, making the compound useful in photodynamic studies .

Comparison with Similar Compounds

Similar Compounds

    4’-Cyano-3-(4-piperazinomethyl) benzophenone: Similar structure but lacks the methyl group on the piperazine ring.

    4’-Cyano-3-(4-methylpiperazinomethyl) acetophenone: Similar structure but with an acetophenone core instead of benzophenone.

    4’-Cyano-3-(4-methylpiperazinomethyl) benzamide: Similar structure but with a benzamide core instead of benzophenone.

Uniqueness

4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone is unique due to its combination of a cyano group, a methyl-substituted piperazine ring, and a benzophenone core. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-17-3-2-4-19(13-17)20(24)18-7-5-16(14-21)6-8-18/h2-8,13H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJZJKVZCTOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643415
Record name 4-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-46-0
Record name 4-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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